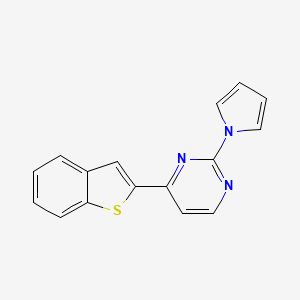

4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine (4-BTP) is a heterocyclic compound that has been extensively studied for its potential applications in various areas of scientific research. 4-BTP is a sulfur-containing pyrimidine derivative with a five-membered ring structure that is made up of two nitrogen atoms and three carbon atoms. It is also known as BTP or 4-BTP. This compound has been studied for its ability to act as a protective agent against oxidative stress and its potential use in drug design. It has also been studied for its potential applications in the fields of biochemistry, pharmacology, and organic synthesis.

Applications De Recherche Scientifique

Antihypertensive and Anti-ulcer Activities

Research has indicated that dihydropyrimidine derivatives, including compounds structurally related to 4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine, exhibit a wide range of biological activities. These compounds have been synthesized and tested for their antihypertensive and anti-ulcer properties, showing promising results. The studies highlight the potential of these compounds in developing treatments with improved activity and reduced toxicity (Rana, Kaur, & Kumar, 2004); (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).

Optoelectronic and Charge Transport Properties

Several studies have focused on the optoelectronic and charge transport properties of pyrimidine derivatives, highlighting their potential as efficient materials for electronic applications. The modification of the pyrimidine core structure, including the elongation of π-conjugation and integration of electron-rich and electron-deficient units, has been explored to optimize these properties. These investigations provide insights into designing new materials with improved electronic, photophysical, and charge transfer characteristics for applications in optoelectronic devices (Irfan, 2014); (Irfan, Muhammad, Chaudhry, Al‐Sehemi, & Jin, 2017).

Antitumor Agents

The synthesis of novel dihydropyrimidine derivatives has been reported, showing potent inhibitory activity against dihydrofolate reductase (DHFR) and thymidylate synthase (TS), key enzymes involved in the folate pathway. These compounds exhibit antitumor activity, making them potential candidates for cancer therapy. The research underscores the versatility of the pyrimidine scaffold in developing dual inhibitors with significant therapeutic potential (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Antibacterial and Antifungal Activities

Research into thieno[2,3-d]pyrimidine derivatives has demonstrated their potential as antibacterial and antifungal agents. These studies have led to the development of compounds with significant preventive effects against various plant and human pathogens, suggesting their utility in addressing infectious diseases (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).

Propriétés

IUPAC Name |

4-(1-benzothiophen-2-yl)-2-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3S/c1-2-6-14-12(5-1)11-15(20-14)13-7-8-17-16(18-13)19-9-3-4-10-19/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORDJYRKBMKEPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=NC(=NC=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2659584.png)

![2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2659592.png)

![Lithium;4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxylate](/img/structure/B2659596.png)

![7-(4-fluorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2659597.png)

![Methyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2659598.png)

![N-cyclopentyl-1'H-spiro[piperidine-3,2'-pyrido[2,3-b]pyrazin]-3'-amine](/img/structure/B2659600.png)

![Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B2659601.png)

![4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate](/img/structure/B2659603.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2659605.png)